molecular formula C11H14N2 B1529789 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile CAS No. 1006390-32-4

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile

Cat. No. B1529789
CAS RN: 1006390-32-4
M. Wt: 174.24 g/mol
InChI Key: MDSWWMUKRGXQRB-UHFFFAOYSA-N
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Description

“2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” is a chemical compound with the molecular formula C11H14N2 . It is a useful reagent in the preparation of Thienodipyridinamines and pyridothienopyridiazinamines as positive allosteric modulators of the muscarinic acetylcholine receptor M4 .


Molecular Structure Analysis

The molecular structure of “2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” consists of 11 carbon atoms, 14 hydrogen atoms, and 2 nitrogen atoms . The exact structural details are not available in the sources retrieved.


Chemical Reactions Analysis

While specific chemical reactions involving “2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile” are not detailed in the sources retrieved, it is known that similar compounds can undergo a variety of chemical reactions .

Scientific Research Applications

Synthetic Applications and Chemical Reactions

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile serves as a versatile intermediate in organic synthesis, enabling the development of various chemical compounds through novel synthetic pathways. For example, the cross-coupling of remote meta-C–H bonds directed by a U-shaped template showcases the modification of phenolic derivatives using nitrile templates, demonstrating the compound's utility in creating complex molecular structures (Wan et al., 2013). Similarly, the synthesis and immunosuppressive activity evaluation of 2-substituted 2-aminopropane-1,3-diols highlight its application in developing potential immunosuppressive drugs (Kiuchi et al., 2000).

Photophysical and Bioactive Properties

The exploration of new unnatural amino acids derived from the compound's modification and their mixed-ligand complexes with ruthenium emphasizes the investigation into its photophysical properties and potential applications in photochemistry and material science (Ypsilantis et al., 2023). Furthermore, comprehensive quantum mechanical studies on triazole analogues based on the structure of 2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile, such as anastrozole, provide insights into their electronic, biological, and optical properties, suggesting applications in drug design and photodynamic therapy (Al-Otaibi et al., 2020).

Molecular Machines and Catalysis

The compound's utility extends to the field of molecular machines, where controlling the liberation rate of in situ released chemical fuel has been studied. This research aims to ensure the efficient operation of acid-base-driven molecular machines, indicating the compound's role in the development of operationally autonomous molecular systems (Biagini et al., 2020).

properties

IUPAC Name

2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-11(2,8-13)10-5-3-9(7-12)4-6-10/h3-6H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSWWMUKRGXQRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Aminomethyl)phenyl]-2-methylpropanenitrile

Synthesis routes and methods I

Procedure details

4-(1-cyano-1-methylethyl)benzonitrile (2.28 g, 13.41 mmol) is dissolved in dry THF and the solution cooled to 0° C. Red-Al (85% soln in toluene, 2.62 ml, 13.41 mmol of hydride) is added and the reaction stirred at 0° C. for 4 hours. The mixture is quenched with methanol and concentrated under vacuo. The residue is dissolved in CH2Cl2, washed with 2 portions of water, dried over magnesium sulfate, filtered and evaporated to dryness. The crude is purified by normal phase MPLC (SiO2, DCM to DCM/MeOH 3:1), giving 2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile (900 mg, 5.17 mmol, 39%) as a colorless oil. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.68 (s, 6H) 4.00-4.05 (m, 2H) 7.55 (q, J=8.59 Hz, 4H) 8.35 (broad s, 2H).
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Synthesis routes and methods II

Procedure details

4-(1-cyano-1-methylethyl)benzonitrile (2.28 g, 13.41 mmol) is dissolved in dry THF and the solution cooled to 0° C. Red-A1 (85% soln in toluene, 2.62 ml, 13.41 mmol of hydride) is added and the reaction stirred at 0° C. for 4 hours. The mixture is quenched with methanol and concentrated under vacuo. The residue is dissolved in CH2Cl2, washed with 2 portions of water, dried over magnesium sulfate, filtered and evaporated to dryness. The crude is purified by normal phase MPLC (SiO2, DCM to DCM/MeOH 3:1), giving 2-[4-(aminomethyl)phenyl]-2-methylpropanenitrile (900 mg, 5.17 mmol, 39%) as a colorless oil. 1H NMR (400 MHz, DMSO-D6) δ ppm 1.68 (s, 6H) 4.00-4.05 (m, 2H) 7.55 (q, J=8.59 Hz, 4H) 8.35 (broad s, 2H).
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2.28 g
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2.62 mL
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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